

5-Phenyl-5-propylimidazolidine-2,4-dione crystal structure analysis

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Compound of Interest

Compound Name: 5-Phenyl-5-propylimidazolidine-2,4-dione

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An In-depth Technical Guide on the Crystal Structure Analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione

This guide provides a comprehensive technical overview of the crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione, a derivative of phenytoin with potential pharmaceutical applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Crystallographic Data

The title compound, 5,5-Diphenyl-3-propylimidazolidine-2,4-dione ($C_{18}H_{18}N_2O_2$), presents a complex and informative crystal structure. The asymmetric unit of the crystal contains two independent molecules, which differ primarily in the orientation of the propyl substituent. One of the propyl groups exhibits disorder and is observed in two different positions with an occupancy ratio of 0.859 (2):0.141 (2).

The core of the molecule is the imidazolidine-2,4-dione ring, which is essentially planar. Attached to this central ring are two phenyl rings at the 5-position. These phenyl rings are significantly inclined with respect to the plane of the imidazolidine-2,4-dione ring.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₈ H ₁₈ N ₂ O ₂
Formula Weight	294.35
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.7739 (3)
b (Å)	11.2359 (4)
c (Å)	14.6521 (5)
α (°)	99.458 (1)
β (°)	100.285 (1)
γ (°)	101.996 (1)
Volume (Å ³)	1500.00 (9)
Z	4
Calculated Density (Mg/m ³)	1.303
Absorption Coefficient (mm ⁻¹)	0.086
F(000)	624

Table 2: Selected Bond Lengths (Å)

Bond	Length (Molecule A)	Length (Molecule B)
O1—C2	1.213 (2)	1.215 (2)
O2—C3	1.211 (2)	1.213 (2)
N1—C2	1.381 (2)	1.378 (2)
N1—C1	1.465 (2)	1.463 (2)
N2—C3	1.374 (2)	1.373 (2)
N2—C1	1.472 (2)	1.472 (2)
C1—C7	1.531 (2)	1.530 (2)
C1—C13	1.529 (2)	1.533 (2)

Table 3: Selected Bond Angles (°)

Angle	Value (Molecule A)	Value (Molecule B)
C2—N1—C1	112.5 (1)	112.6 (1)
C3—N2—C1	111.4 (1)	111.5 (1)
N1—C2—O1	125.4 (2)	125.4 (2)
N1—C2—N2	108.0 (1)	107.9 (1)
O1—C2—N2	126.6 (2)	126.7 (2)
N2—C3—O2	126.3 (2)	126.3 (2)
N2—C3—N1	108.1 (1)	108.0 (1)
O2—C3—N1	125.6 (2)	125.7 (2)

Table 4: Selected Torsion Angles (°)

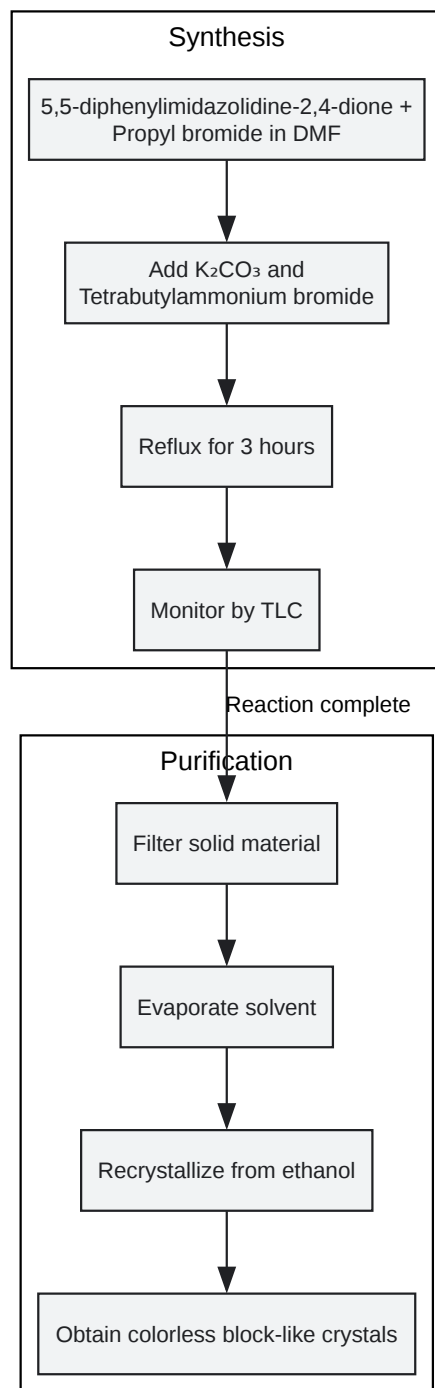
Torsion Angle	Value (Molecule A)	Value (Molecule B)
N1—C4—C5—C6	58.11 (14)	-
N3—C22—C23—C24	-	-57.2 (2)

Experimental Protocols

Synthesis and Crystallization

The synthesis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione was achieved by reacting 5,5-diphenylimidazolidine-2,4-dione with propyl bromide in absolute dimethylformamide (DMF). Potassium carbonate (K_2CO_3) and a catalytic amount of tetrabutylammonium bromide were also added to the solution. The mixture was heated under reflux for three hours, with the reaction progress monitored by thin-layer chromatography (TLC). After completion, the solid material was filtered off, and the solvent was evaporated under vacuum. The resulting solid product was purified by recrystallization from an ethanol solution, which yielded colorless, block-like crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization Workflow

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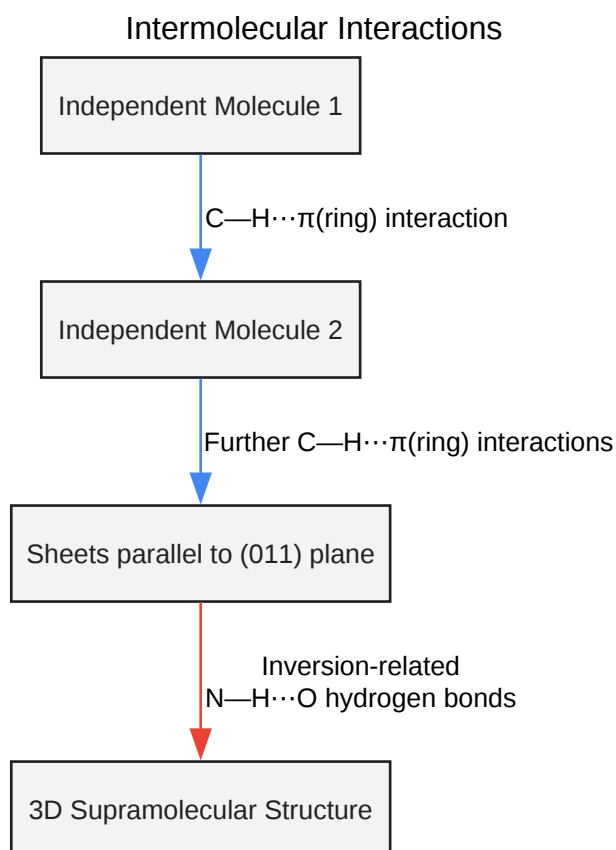
Synthesis and Crystallization Workflow

X-ray Diffraction Data Collection and Refinement

The crystallographic data were collected using a Bruker SMART APEX CCD diffractometer. The data collection strategy involved multiple sets of frames with varying ω and ϕ angles to ensure complete data coverage. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 .

Intermolecular Interactions

The crystal structure of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione is stabilized by a network of intermolecular interactions. The two independent molecules in the asymmetric unit are associated through a C—H \cdots π (ring) interaction. These interactions further extend to form sheets parallel to the (011) plane. These sheets are then connected via inversion-related N—H \cdots O hydrogen bonds, creating a three-dimensional supramolecular architecture.



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Intermolecular Interactions

Signaling Pathways

While the detailed biological signaling pathways for 5,5-Diphenyl-3-propylimidazolidine-2,4-dione are not extensively elucidated in the provided literature, its parent compound, phenytoin (5,5-diphenylimidazolidine-2,4-dione), is a well-known antiepileptic drug. The primary site of action for phenytoin is the motor cortex, where it is believed to inhibit the spread of seizure activity. It is plausible that derivatives like the title compound may interact with similar neurological targets, but further pharmacological studies are required to confirm this.

Conclusion

The crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione reveals a complex and well-defined three-dimensional architecture governed by a combination of hydrogen bonding and C—H \cdots π interactions. The presence of two independent molecules and disorder in one of the propyl chains highlights the conformational flexibility of the molecule. This detailed structural information provides a solid foundation for further studies into its structure-activity relationships and potential development as a therapeutic agent.

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